Chrysoeriol-7-O-beta-D-glucoside is a flavonoid glycoside, specifically a glycosylated form of chrysoeriol, which is a naturally occurring flavonoid found in various plants. The compound has the molecular formula and a molecular weight of approximately 446.41 g/mol. The structure consists of a chrysoeriol backbone with a beta-D-glucoside moiety attached at the 7-position, which enhances its solubility and bioavailability compared to its aglycone form .
These reactions are significant for understanding its stability and reactivity in biological systems.
Chrysoeriol-7-O-beta-D-glucoside exhibits various biological activities:
These activities make it a compound of interest in pharmacology and nutraceuticals.
The synthesis of Chrysoeriol-7-O-beta-D-glucoside can be achieved through several methods:
Each method has its advantages regarding yield, purity, and environmental impact.
Chrysoeriol-7-O-beta-D-glucoside has several applications:
Interaction studies have revealed that Chrysoeriol-7-O-beta-D-glucoside can interact with various biological targets:
These interactions underscore its potential as a therapeutic agent.
Chrysoeriol-7-O-beta-D-glucoside shares structural similarities with other flavonoid glycosides. Here are some comparable compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Apigenin 7-O-beta-D-glucoside | Similar backbone | Exhibits strong anti-inflammatory effects |
| Luteolin 7-O-beta-D-glucoside | Similar backbone | Known for its neuroprotective properties |
| Quercetin 3-O-rutinoside | Different glycosylation | Potent antioxidant but less soluble than chrysoeriol |
| Kaempferol 3-O-rutinoside | Different glycosylation | Strong anticancer properties |
Chrysoeriol-7-O-beta-D-glucoside is unique due to its specific glycosylation pattern that enhances solubility and bioactivity compared to other similar compounds.
Natural sources remain the most economical route for multigram recovery. Conventional protocols rely on exhaustive maceration or Soxhlet extraction of dried aerial parts or seeds:
| Plant matrix | Solvent system | Key parameters | Crude yield (% dry wt.) | References |
|---|---|---|---|---|
| Celery seeds | 80% methanol–water (v/v), ambient, 24 h | Seed : solvent 1 : 25 w/v, two cycles | 2.3% [1] | |
| Chinese celery leaves | Acidified methanol (0.1% formic acid) under sono-assisted extraction (30 kHz, 40 min) | Solid-to-liquid 1 : 20, 25 °C | 1.7% [2] | |
| Ajuga chamaepitys herb | 100% methanol, 4 h reflux | 1 : 30, 65 °C | 1.2% [3] |
Use of aqueous ethanol above 70% maximizes glycoside diffusion while suppressing chlorophyll co-extraction [2]. Mild acidification (≤0.5% trifluoroacetic acid) stabilizes malonylated analogues that readily decarboxylate under neutral conditions [1].
After solvent removal, enrichment employs a two-step chromatographic workflow:
Yields up to 110 mg from 2 g dried extract have been reported for parsley leaves using this sequence [3].
Early Koenigs–Knorr glycosylations of chrysoeriol failed because neutral promoters (Ag₂CO₃) afforded low reactivity [4]. Recent optimizations include:
| Donor | Catalyst / Base | Solvent | Temp. | Isolated yield | Notes | References |
|---|---|---|---|---|---|---|
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | K₂CO₃ (3 eq.) | Dry acetone | 25 °C, 24 h | 11% mono-7-glucoside [4] | Modified Michael method | |
| Same donor | Iodine (10 mol %) under microwave (600 W) | Acetonitrile | 90 °C, 10 min | 52% [5] | Short reaction, no pyridine | |
| Glycosyl dithiocarbamate (GDTC) radical donor | AIBN, Bu₃SnH | Toluene | 80 °C, 2 h | 47% α-C-glycoside [6] | Protection-free route |
Key variables influencing O-glycosylation: (1) donor anomeric configuration; (2) leaving group stability; (3) promoter basicity; (4) solvent polarity controlling oxocarbenium formation [7]. Protonic solvents rapidly methylate the 5-hydroxyl, lowering 7-selectivity [4].
Selective β-D-glucosylation at the C7 phenolic position requires masking of the more nucleophilic 4′-hydroxyl. Effective strategies use:
Plant UDP-glucose-dependent glycosyltransferases (UGTs) demonstrate high regio-selectivity:
| Enzyme | Source organism | Substrate preference | Kₘ (µM) | k_cat (s⁻¹) | Product | References |
|---|---|---|---|---|---|---|
| OsUGT706D1 | Oryza sativa | Chrysoeriol | 18 ± 2 | 0.47 | 7-O-β-D-glucoside [10] | |
| PcGlcT | Petroselinum crispum | Chrysoeriol | 77 ± 14 | 0.017 | 7-O-β-D-glucoside [11] | |
| AgUGT94AX1 (AgApiT) | Apium graveolens | 7-O-glucosyl chrysoeriol | 81 ± 20 | 0.0032 | 7-O-β-D-apiosylglucoside (apiin) [12] |
High Kcat⁄Km ratios for OsUGT706D1 make it the current benchmark biocatalyst. Assays confirm strict UDP-glucose donor specificity; UDP-galactose or UDP-xylose are not accepted [10].
Metabolic engineering exploits robust hosts to supply both UDP-glucose and the aglycone:
| Host | Engineering modifications | Titer of chrysoeriol-7-glucoside | Fermentation scale | References |
|---|---|---|---|---|
| Escherichia coli BL21 | Chromosomal integration of OsUGT706D1, overexpression of galU, pgm and glf to boost UDP-glucose | 38 mg L⁻¹ in 3 L fed-batch | 48 h | [13] |
| Corynebacterium glutamicum ATCC13869 | Plasmid pSKSM-YPG expressing promiscuous ydhE plus pgm and galU1 | 0.6 mM mixed flavone glucosides (apigenin > chrysoeriol) | 25 h, 5 L | [14] |
| Deinococcus sp. 43 | Native pathway; genome encodes multidomain UGTs | 1.77 × 10⁴ µg kg⁻¹ dry biomass | Shake flask | [15] |
| Nicotiana benthamiana leaves (transient) | Agrobacterium co-infiltration of PAL, CHS, FNS, F3′H, ROMT9 + OsUGT706D1 | 26 µg g⁻¹ fresh weight (aglycone dominates) | In planta | [16] |
Supplementation with 0.2% (w/v) L-ascorbic acid suppressed oxidative degradation of the glucoside, increasing titers 1.3-fold in E. coli [17].
| Criterion | Solvent extraction | Chemical synthesis | Biocatalytic production |
|---|---|---|---|
| Typical purity achievable | 98% via prep-HPLC [3] | >95% after deprotection [5] | 85–95% after adsorption resin [13] |
| Environmental footprint | High solvent demand; waste methanol [2] | Hazardous reagents (Ac₂O, Sn hydrides) [6] | Mild aqueous media; minimal solvents [13] |
| Scalability | Limited by crop supply seasonal variability [1] | Amenable to kg scale but multi-step | Fermentor scalable; continuous feed possible [13] |
| Stereochemical control | Native β-anomer | Dependent on donor, catalyst [4] | Enzyme absolute β-selectivity [10] |
| Cost drivers | Agricultural raw material | Protecting group reagents | Enzyme production; feedstock sugars |